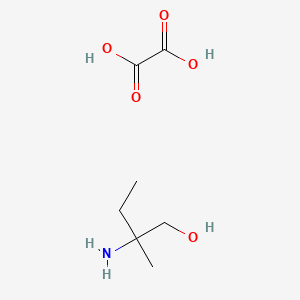

2-Amino-2-methylbutan-1-OL oxalate

説明

Fundamental Considerations of Amino Alcohol-Based Organic Salts in Chemical Science

Amino alcohols are a versatile class of organic compounds characterized by the presence of both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. chemsrc.com This bifunctionality imparts a unique chemical reactivity, allowing them to participate in a wide array of chemical transformations. chemsrc.comwikipedia.org They are foundational building blocks in the synthesis of more complex molecules, including pharmaceutical agents and chiral ligands for asymmetric catalysis. chemsrc.comalfa-chemistry.com

The formation of organic salts by reacting amino alcohols with acids is a fundamental process used to modify their physicochemical properties. alfa-chemistry.com Amines are basic in nature due to the lone pair of electrons on the nitrogen atom, which readily accepts a proton from an acid to form an ammonium (B1175870) salt. wikipedia.org This transformation typically enhances water solubility, a crucial attribute for many applications. alfa-chemistry.comwikipedia.org The resulting salts, such as 2-Amino-2-methylbutan-1-OL (B1277418) oxalate (B1200264), are ionic compounds whose crystal lattice is governed by strong electrostatic interactions and hydrogen bonding networks, influenced by both the protonated amino group and the hydroxyl group of the amino alcohol cation, as well as the corresponding anion. alfa-chemistry.com

The Significance of Oxalate Counterions in the Crystal Engineering of Organic Salts

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. In this field, the choice of a counterion is critical in dictating the final supramolecular architecture of an organic salt. The oxalate anion (C2O4^2-), derived from oxalic acid, is a particularly effective and widely used component in crystal engineering. wikipedia.org

The significance of the oxalate counterion stems from several key features:

Hydrogen Bonding Capability: The oxalate anion possesses four oxygen atoms that can act as potent hydrogen bond acceptors. This allows it to form extensive and robust hydrogen-bonding networks with hydrogen-bond donors, such as the protonated amine (–NH3+) and hydroxyl (–OH) groups present in an amino alcohol cation. journalspress.com

Structural Versatility: The oxalate anion can act as a bidentate ligand, chelating to metal ions or bridging between cationic centers, forming diverse structural motifs like chains, sheets, or three-dimensional frameworks. wikipedia.orgjournalspress.com Its ability to connect multiple cationic units makes it a powerful tool for constructing ordered crystalline materials.

Crystallization Promotion: The use of oxalic acid is an established method for preparing well-defined, crystalline salts of amino alcohols. google.com The strong and directional interactions facilitated by the oxalate ion often lead to the formation of stable, easily isolable crystalline products, which is advantageous for purification and structural analysis. Research on other organic oxalate salts has demonstrated the formation of intricate hydrogen-bonded supramolecular structures. journalspress.com

Research Rationale and Scope for Comprehensive Investigation of 2-Amino-2-methylbutan-1-OL Oxalate

The specific combination of the 2-amino-2-methylbutan-1-ol cation and the oxalate anion presents a compelling subject for detailed scientific inquiry. While general principles of amino alcohol salts and oxalate crystal chemistry are well-understood, the specific properties endowed by the unique structure of 2-amino-2-methylbutan-1-ol—namely the tertiary carbon atom adjacent to the primary amine and hydroxymethyl groups—are not documented in the context of its oxalate salt.

A comprehensive investigation is warranted for the following reasons:

Exploring Novel Supramolecular Structures: The steric hindrance around the amino group in the 2-amino-2-methylbutan-1-ol cation could lead to novel and predictable hydrogen-bonding patterns when combined with the versatile oxalate anion. Elucidating its crystal structure would provide valuable insights into the principles of self-assembly for hindered amino alcohols.

Lack of Physicochemical Data: There is a notable absence of published experimental data for this compound. A systematic study to determine its fundamental properties, such as melting point, solubility, and spectroscopic characteristics (FT-IR, NMR), is essential for establishing a baseline for any future applications.

Potential as a Resolving Agent or Material Precursor: Chiral amino alcohols and their salts are often used in the resolution of racemic mixtures. Furthermore, the ordered crystalline nature of such salts could make them suitable as precursors for functional materials. Characterizing this compound is the first step toward exploring these possibilities.

The scope of a comprehensive investigation would therefore include the synthesis and purification of the salt, single-crystal X-ray diffraction to determine its three-dimensional structure, and thorough characterization using thermal and spectroscopic methods. Such a study would fill a clear knowledge gap in the chemical literature and contribute to the broader understanding of organic salt formation and crystal engineering.

Compound Data

Physicochemical Properties of 2-Amino-2-methylbutan-1-ol (Parent Compound)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H13NO | nih.gov |

| IUPAC Name | 2-amino-2-methylbutan-1-ol | nih.gov |

| Molar Mass | 103.16 g/mol | PubChem |

| Synonyms | 2-amino-2-methyl-1-butanol | nih.gov |

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 22435-95-6 | researchgate.net |

| Molecular Formula | C7H15NO5 | researchgate.net |

| Molecular Weight | 193.19 g/mol | ChemSrc |

| Experimental Data | Not publicly available | researchgate.net |

特性

分子式 |

C7H15NO5 |

|---|---|

分子量 |

193.2 g/mol |

IUPAC名 |

2-amino-2-methylbutan-1-ol;oxalic acid |

InChI |

InChI=1S/C5H13NO.C2H2O4/c1-3-5(2,6)4-7;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) |

InChIキー |

ZLURDZPVARIZKR-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(CO)N.C(=O)(C(=O)O)O |

配列 |

X |

製品の起源 |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2 Amino 2 Methylbutan 1 Ol Oxalate

Synthesis of 2-Amino-2-methylbutan-1-OL (B1277418) Oxalate (B1200264) Salt

The synthesis of 2-amino-2-methylbutan-1-ol oxalate is achieved through a direct acid-base reaction between 2-amino-2-methylbutan-1-ol and oxalic acid. This process is governed by the principles of proton transfer and solubility, leading to the precipitation of the crystalline salt.

The formation of this compound is an acid-base neutralization reaction. Oxalic acid, a dicarboxylic acid, can donate two protons, while 2-amino-2-methylbutan-1-ol possesses a basic amino group that acts as a proton acceptor.

The reaction proceeds via the transfer of a proton from one of the carboxylic acid groups of oxalic acid to the lone pair of electrons on the nitrogen atom of the amino alcohol. This results in the formation of the 2-amino-2-methylbutan-1-ammonium cation and the hydrogen oxalate anion. Given that oxalic acid is a diprotic acid, the stoichiometry of the reaction is crucial. Typically, a 2:1 molar ratio of the amino alcohol to oxalic acid is used to ensure the formation of a neutral oxalate salt, where two amino alcohol molecules are protonated for every one oxalate dianion. google.com

The equilibrium of this reaction is heavily skewed towards the formation of the salt due to the significant difference in acidity and basicity between the reactants and products. The amino group's ability to accept a proton and the carboxylic acid's ability to donate one drives the reaction forward. ncert.nic.in This process is a classic example of salt formation between a Brønsted-Lowry acid (oxalic acid) and a Brønsted-Lowry base (2-amino-2-methylbutan-1-ol).

Obtaining high-purity crystalline this compound is essential for its use in further applications. The use of oxalic acid is particularly advantageous as it often yields well-crystallizing oxalates that are easy to isolate. google.com

A common method involves dissolving the parent N-benzylated amino alcohol in a suitable solvent like dilute alcohol, followed by the addition of a stoichiometric amount of oxalic acid dissolved in water. google.com The resulting salt is then typically isolated through techniques such as:

Cooling Crystallization: The reaction mixture is cooled, which decreases the solubility of the salt and induces crystallization.

Evaporative Crystallization: The solvent is slowly evaporated from the solution, increasing the concentration of the salt until it surpasses its solubility limit and precipitates. A patent describing a similar process for l-(+)-alaninol-oxalate indicates that evaporation of the solution in a vacuum to a syrup, followed by dilution with absolute alcohol, can yield crystalline products. google.com

Anti-Solvent Addition: A solvent in which the oxalate salt is insoluble (an anti-solvent) is added to the reaction mixture to force its precipitation.

The choice of solvent is critical. For instance, the oxalate salt of amino alcohols is often easily soluble in water but very difficultly soluble in alcohol, a property that can be exploited for purification. google.com The resulting crystals, often described as snow-white needles or glittering leaflets, can be collected by filtration, washed with a cold solvent to remove impurities, and then dried. google.com

Mechanistic Studies of Oxalate Salt Formation from Amino Alcohols

The formation of an oxalate salt from an amino alcohol is a multi-step process involving proton transfer, ionic bonding, and the organization of ions into a crystal lattice, often mediated by hydrogen bonding.

The reaction pathway begins with the protonation of the amino group on the amino alcohol by oxalic acid, as detailed in section 2.1.1. This creates the charged species: the protonated amino alcohol cation and the oxalate or hydrogen oxalate anion.

In solution, these ions are solvated. The formation of the solid salt requires the desolvation of these ions and their assembly into a crystal lattice. Hydrogen bonding plays a crucial role in this organization. In related amino-oxalate crystal structures, extensive hydrogen bonding networks are observed between the protonated amino group (N-H+) and the oxygen atoms of the oxalate anion (C-O-). journalspress.comresearchgate.net These interactions, along with C-H···O interactions, help to stabilize the crystal structure. journalspress.com The intermediate species are the solvated ions, which, upon reaching a critical concentration, begin to nucleate and grow into macroscopic crystals.

The general mechanism can be summarized as:

Proton Transfer: R-NH₂ + (COOH)₂ → R-NH₃⁺ + (COOH)(COO)⁻

Further Proton Transfer (if applicable): R-NH₂ + (COOH)(COO)⁻ → R-NH₃⁺ + (COO)₂²⁻

Nucleation: Multiple cation and anion pairs associate in an ordered fashion to form a stable nucleus.

Crystal Growth: Additional ions deposit onto the nucleus, leading to the formation of a larger crystal.

The precipitation of this compound is governed by both kinetic and thermodynamic factors.

The process generally involves two main stages: nucleation and crystal growth. The rate-controlling step can be the chemical reaction at the crystal surface or the diffusion of ions to the surface. For similar precipitation systems, the chemical reaction is often the rate-controlling step. researchgate.net The presence of impurities can affect the kinetics by adsorbing onto the crystal surface and inhibiting further growth, which can lead to smaller particle sizes. researchgate.net

Interactive Data Table: Factors Influencing Salt Precipitation

| Factor | Effect on Thermodynamics (Spontaneity) | Effect on Kinetics (Rate) |

| Temperature | Decreasing temperature generally increases spontaneity (more negative ΔG) if the reaction is exothermic. | Lower temperature typically decreases the rate of both nucleation and growth. |

| Concentration | Higher concentration increases the driving force for precipitation. | Higher supersaturation increases the precipitation rate. |

| Solvent | A solvent in which the salt is less soluble will make the precipitation more favorable. | Affects ion mobility and solubility, thereby influencing the rate. |

| Impurities | Can be incorporated into the crystal, affecting lattice energy. | Can inhibit crystal growth by blocking active sites, reducing the overall rate. |

Derivatization Chemistry of this compound

While the primary amino and hydroxyl groups of 2-amino-2-methylbutan-1-ol are the main sites for derivatization, the formation of its oxalate salt provides a unique entry point for specific chemical transformations. evitachem.com A notable application is the use of alkyl oxalates as precursors for radical generation under photoredox catalysis conditions. nih.govacs.org

In this strategy, the alcohol group of a molecule like 2-amino-2-methylbutan-1-ol can be converted into an oxalate ester. This is typically done in a separate step before the main reaction. However, the principle illustrates a powerful derivatization pathway. These alkyl oxalate derivatives are often bench-stable and can be activated by a photocatalyst and visible light. nih.govacs.org

The proposed mechanism involves the single-electron transfer (SET) oxidation of the oxalate by the excited state of a photocatalyst. This oxidation is followed by a rapid decarboxylation (loss of two CO₂ molecules) to generate a carbon-centered radical. nih.gov This radical can then participate in various coupling reactions, such as addition to electron-deficient alkenes, allowing for the formation of new carbon-carbon bonds. nih.govacs.org This net redox-neutral coupling strategy is a powerful tool for constructing complex molecules, including those with quaternary centers. nih.gov

Transformation of the Oxalate Salt into Novel Chemical Entities

The chemical architecture of 2-Amino-2-methylbutan-1-OL, possessing both a primary amine and a primary alcohol, provides a foundation for its transformation into a variety of novel compounds. The formation of its oxalate salt is a common strategy to create a stable, crystalline solid that is easier to handle and purify. nih.gov Beyond its role as a salt, the oxalate moiety can be a key participant in subsequent chemical reactions.

Research into the reactivity of β-amino alcohols with dialkyl oxalates indicates that these reactions can yield either linear N,N'-disubstituted oxalamides or cyclic morpholine-2,3-diones. acs.orgresearchgate.net The specific outcome is often dictated by reaction conditions and the substitution pattern of the amino alcohol. acs.orgresearchgate.net For a primary β-amino alcohol like 2-Amino-2-methylbutan-1-ol, the reaction with a dialkyl oxalate is anticipated to favor the formation of the corresponding linear oxalamide. researchgate.net

The mechanistic pathway for this transformation is thought to commence with the nucleophilic attack of the amino group on one of the ester functionalities of the dialkyl oxalate. This is followed by the elimination of an alcohol molecule to form an intermediate. This intermediate can then react with a second molecule of the amino alcohol, leading to the formation of the symmetrical N,N'-bis(1-hydroxy-2-methylbutan-2-yl)oxalamide. Alternatively, under certain conditions, an intramolecular cyclization could potentially occur, although this is less common for primary amino alcohols. researchgate.net

A study of various β-amino alcohols with diethyl oxalate demonstrated that the reaction stoichiometry and solvent can influence the product distribution. acs.orgacs.org While direct studies on this compound are not prevalent, the general reactivity patterns of similar compounds provide a strong indication of its synthetic potential.

Table 1: Potential Products from the Reaction of 2-Amino-2-methylbutan-1-ol with Dialkyl Oxalate

| Reactant 1 | Reactant 2 | Potential Product(s) |

| 2-Amino-2-methylbutan-1-ol | Diethyl Oxalate | N,N'-bis(1-hydroxy-2-methylbutan-2-yl)oxalamide |

| 2-Amino-2-methylbutan-1-ol | Dimethyl Oxalate | N,N'-bis(1-hydroxy-2-methylbutan-2-yl)oxalamide |

This table is generated based on the known reactivity of analogous β-amino alcohols.

Application of Oxalate Ester Derivatives of 2-Amino-2-methylbutan-1-OL in Radical Chemistry

A significant advancement in synthetic chemistry is the use of oxalate esters of alcohols as precursors for alkyl radicals under visible light photoredox catalysis. acs.orgnih.gov This methodology offers a redox-neutral pathway for the formation of carbon-centered radicals, which can then be used to construct complex molecular architectures, including the formation of quaternary carbon centers. acs.orgnih.gov

The process involves the conversion of an alcohol to its corresponding oxalate ester. These esters, particularly as their cesium salts, have been shown to be bench-stable and effective radical precursors. nih.gov Upon exposure to visible light in the presence of a suitable photocatalyst, the oxalate ester undergoes a single-electron transfer, leading to its decarboxylation and the generation of an alkyl radical. acs.orgnih.gov

This radical species can then engage in a variety of useful chemical transformations, most notably in Giese-type additions to electron-deficient alkenes. researchgate.net This allows for the formation of new carbon-carbon bonds under mild reaction conditions. acs.orgnih.gov

While the literature does not specifically detail the application of oxalate ester derivatives of 2-Amino-2-methylbutan-1-OL in this context, the established reactivity of tertiary alcohol-derived oxalate esters suggests a high potential for such applications. acs.orgnih.gov An oxalate ester of 2-Amino-2-methylbutan-1-OL, with appropriate protection of the amino group if necessary, could serve as a precursor to a γ-aminoalkyl radical. This would open up synthetic routes to a range of complex, nitrogen-containing molecules.

Table 2: Proposed Radical Generation from an Oxalate Ester Derivative

| Precursor | Conditions | Generated Radical | Potential Application |

| Cesium (1-hydroxy-2-methylbutan-2-yl) oxalate | Visible Light, Photocatalyst | 1-hydroxy-2-methylbutan-2-yl radical | C-C bond formation with Michael acceptors |

This table illustrates a hypothetical application based on established methods for radical generation from alcohol-derived oxalate esters.

Advanced Crystallographic and Solid State Analysis of 2 Amino 2 Methylbutan 1 Ol Oxalate

Single Crystal X-ray Diffraction (SCXRD) Studies

Extensive searches of chemical and crystallographic databases have revealed a notable absence of published single crystal X-ray diffraction (SCXRD) data for 2-Amino-2-methylbutan-1-ol (B1277418) oxalate (B1200264). Consequently, precise, experimentally determined information regarding its crystal structure and solid-state conformation is not currently available in the public domain. This includes fundamental crystallographic parameters as well as detailed molecular geometry.

Precise Determination of Crystal System, Space Group, and Unit Cell Parameters

As of the latest literature review, no specific crystal system, space group, or unit cell parameters have been reported for 2-Amino-2-methylbutan-1-ol oxalate. The determination of these parameters is foundational to any crystallographic study and would require successful single crystal growth and subsequent analysis by SCXRD.

In the absence of direct experimental data, a general table of crystallographic parameters that would be determined through such an analysis is provided below for illustrative purposes.

Table 1: Illustrative Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| a (Å) | The length of the 'a' axis of the unit cell. |

| b (Å) | The length of the 'b' axis of the unit cell. |

| c (Å) | The length of the 'c' axis of the unit cell. |

| α (°) | The angle between the 'b' and 'c' axes. |

| β (°) | The angle between the 'a' and 'c' axes. |

| γ (°) | The angle between the 'a' and 'b' axes. |

| Volume (ų) | The volume of the unit cell. |

| Z | The number of formula units per unit cell. |

Investigation of Polymorphic and Pseudopolymorphic Forms

There is currently no information in the scientific literature regarding the existence of polymorphic or pseudopolymorphic forms of this compound. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration in materials science and pharmaceuticals. Studies on related amino alcohol salts, such as those with quinaldinate, have shown evidence of polymorphism. mdpi.comnih.gov For example, the salt of 2-amino-2-methyl-1-propanol (B13486) with quinaldinic acid was found to exist in two polymorphic forms, one crystallizing in a monoclinic P2₁/n space group and the other in a triclinic P-1 space group. mdpi.com This suggests that polymorphism could be a possibility for this compound and warrants investigation should the compound be synthesized and crystallized.

Supramolecular Architecture and Intermolecular Interactions

While specific details for this compound are unavailable, the supramolecular architecture of related amino alcohol and oxalate salts is typically dominated by a network of hydrogen bonds.

Characterization of Hydrogen Bonding Networks (N-H···O, O-H···O, C-H···O)

Table 2: Anticipated Hydrogen Bonding Interactions in this compound (Hypothetical)

| Donor-H···Acceptor | Description |

|---|---|

| N-H···O | Strong interactions between the ammonium (B1175870) group of the cation and the carboxylate oxygen atoms of the anion. |

| O-H···O | Interactions between the hydroxyl group of the cation and the carboxylate oxygen atoms of the anion. |

Role of Non-Covalent Interactions in Crystal Packing and Stability

The crystal lattice of this compound is stabilized by a network of non-covalent interactions, primarily hydrogen bonds. The protonated amine group of the 2-amino-2-methylbutan-1-ol cation and the hydroxyl group are key hydrogen bond donors. These interact with the carboxylate oxygen atoms of the oxalate anion, which act as hydrogen bond acceptors.

These interactions likely lead to the formation of specific, repeating patterns of molecular assembly known as supramolecular synthons. In the case of amino alcohol oxalates, a common and robust interaction is the formation of a charge-assisted hydrogen bond between the ammonium cation and the carboxylate anion. This primary interaction is often supplemented by other hydrogen bonds, such as those involving the hydroxyl group of the amino alcohol and the other oxygen atoms of the oxalate, creating a three-dimensional network. The stability of the crystal structure is a direct consequence of the cumulative strength of these varied non-covalent forces.

Crystal Engineering Principles Applied to this compound

Crystal engineering principles allow for the rational design of solid-state structures with desired physical and chemical properties. For this compound, modifying the crystal structure could, in principle, alter properties such as solubility, dissolution rate, and stability. This can be achieved by introducing subtle changes to the molecular components or crystallization conditions.

The predictability of hydrogen bonding patterns, particularly the robust nature of the ammonium-carboxylate interaction, forms the basis for designing specific solid-state architectures. By understanding these interactions, it may be possible to design polymorphs (different crystal structures of the same compound) or co-crystals with tailored properties. For instance, the formation of specific hydrogen-bonded motifs can influence the crystal morphology and mechanical properties.

Co-crystallization is a powerful strategy in crystal engineering to modify the properties of a solid. This involves crystallizing the target compound with a second, neutral molecule (a co-former). For this compound, co-crystallization could be explored to introduce new functionalities or to further tune its solid-state properties.

Solid-State Chemistry and Phase Transitions

Upon heating, the compound would likely exhibit a distinct melting point, followed by decomposition at higher temperatures. The decomposition pathway is anticipated to be complex, potentially involving dehydration (if it exists as a hydrate), followed by the breakdown of the organic components. The oxalate anion typically decomposes to produce carbon dioxide and/or carbon monoxide, while the amino alcohol would degrade through various fragmentation pathways. The exact decomposition products and their formation temperatures would be dependent on factors such as the heating rate and the atmosphere (e.g., inert or oxidative).

Hypothetical Thermal Decomposition Data for this compound

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Associated Process |

|---|---|---|---|

| Melting | 150 - 160 | 0 | Endothermic Phase Transition |

| Decomposition Stage 1 | 180 - 250 | ~40 | Loss of CO2 and H2O |

This table is illustrative and based on general knowledge of similar compounds. Actual experimental data is required for accurate values.

The presence of crystal defects, such as vacancies, dislocations, and grain boundaries, can significantly impact the bulk properties of solid this compound. These imperfections in the crystal lattice can affect its mechanical strength, chemical reactivity, and even its dissolution behavior.

For example, dislocations can act as sites for the initiation of chemical reactions or dissolution, potentially leading to an increased rate of degradation or solubility compared to a perfect crystal. The density and type of defects can be influenced by the crystallization conditions, such as the rate of cooling, the solvent used, and the presence of impurities. Characterization of these defects is challenging but essential for a complete understanding of the material's solid-state behavior and for ensuring the reproducibility of its properties.

Sophisticated Spectroscopic Characterization of 2 Amino 2 Methylbutan 1 Ol Oxalate

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of 2-Amino-2-methylbutan-1-ol (B1277418) oxalate (B1200264). The complementary nature of these two techniques provides a complete vibrational profile of the compound, allowing for the identification of characteristic functional groups and the investigation of intermolecular forces. In highly symmetric molecules, vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice-versa, providing a more complete picture of the molecular structure spectroscopyonline.com.

The vibrational spectrum of 2-Amino-2-methylbutan-1-ol oxalate is a composite of the vibrational modes of the 2-amino-2-methylbutan-1-ol cation and the oxalate anion.

2-Amino-2-methylbutan-1-ol Cation:

O-H and N-H Stretching: The O-H stretching vibration of the hydroxyl group and the N-H stretching vibrations of the ammonium (B1175870) group are expected to appear in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. These bands are often broad due to the significant influence of hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are anticipated in the 2800-3000 cm⁻¹ region.

N-H Bending: The bending vibrations of the -NH₃⁺ group are typically observed around 1500-1600 cm⁻¹.

C-O Stretching: The C-O stretching vibration of the primary alcohol is expected to produce a strong band in the 1000-1100 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration can be found in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Oxalate Anion: The vibrational modes of the oxalate anion (C₂O₄²⁻) are well-characterized and depend on its symmetry (planar D₂h or non-planar D₂d) walisongo.ac.id. Key vibrational modes include:

Symmetric C=O Stretching: This mode is typically observed in the Raman spectrum around 1450-1490 cm⁻¹ sciengine.com.

Asymmetric C=O Stretching: This mode gives rise to a strong absorption in the IR spectrum, usually in the 1600-1650 cm⁻¹ region.

C-C Stretching: The C-C stretching vibration is Raman active and appears around 850-900 cm⁻¹ qut.edu.au.

O-C=O Bending: These bending modes are observed at lower frequencies.

The following table summarizes the expected characteristic vibrational modes for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | Alcohol -OH | 3200-3600 | IR, Raman |

| N-H Stretch | Ammonium -NH₃⁺ | 3000-3400 | IR, Raman |

| C-H Stretch | Alkyl | 2800-3000 | IR, Raman |

| Asymmetric C=O Stretch | Oxalate | 1600-1650 | IR |

| N-H Bend | Ammonium -NH₃⁺ | 1500-1600 | IR |

| Symmetric C=O Stretch | Oxalate | 1450-1490 | Raman |

| C-O Stretch | Alcohol | 1000-1100 | IR |

| C-C Stretch | Oxalate | 850-900 | Raman |

The formation of the oxalate salt of 2-Amino-2-methylbutan-1-ol introduces extensive hydrogen bonding networks. These interactions involve the ammonium (-NH₃⁺) and hydroxyl (-OH) groups of the cation acting as hydrogen bond donors, and the carboxylate oxygen atoms of the oxalate anion acting as hydrogen bond acceptors.

The strength and nature of these hydrogen bonds can be inferred from shifts in the vibrational frequencies of the involved functional groups. Specifically:

Red Shift of O-H and N-H Stretching Bands: The O-H and N-H stretching frequencies are expected to shift to lower wavenumbers (a "red shift") upon hydrogen bonding. The magnitude of this shift is generally proportional to the strength of the hydrogen bond. The bands are also likely to broaden significantly.

Shifts in Oxalate Vibrational Modes: The vibrational frequencies of the oxalate anion, particularly the C=O stretching modes, will also be sensitive to hydrogen bonding. The interaction with the cationic counterion can influence the symmetry and bond orders within the oxalate ion, leading to shifts in its characteristic vibrational bands surrey.ac.ukresearchgate.net.

A detailed analysis of these spectral shifts provides valuable information about the geometry and strength of the intermolecular hydrogen bonds within the crystal lattice of this compound.

A normal coordinate analysis (NCA) is a theoretical method used to assign vibrational modes and to understand the nature of molecular vibrations. This analysis requires the input of a molecular geometry and a set of force constants that describe the stiffness of the chemical bonds and the resistance to bond angle deformation.

For this compound, a full NCA would involve:

Computational Modeling: Obtaining an optimized geometry of the ion pair using quantum chemical calculations (e.g., Density Functional Theory, DFT).

Force Field Calculation: Calculating the force constants for all internal coordinates.

Frequency Calculation: Solving the vibrational secular equation to obtain the calculated vibrational frequencies and the potential energy distribution (PED) for each mode. The PED describes the contribution of each internal coordinate to a particular normal mode.

The calculated frequencies are then compared with the experimental FT-IR and Raman data. The force constants can be refined in a process called scaling to achieve a better agreement between the calculated and experimental spectra. A successful NCA provides a definitive assignment of all observed vibrational bands and offers a deeper understanding of the bonding and intermolecular interactions within the molecule researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. High-resolution 1D and 2D NMR techniques can provide detailed information about the carbon-hydrogen framework and the connectivity of atoms in the 2-Amino-2-methylbutan-1-ol cation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆) would provide information on the number of different types of protons and their neighboring environments. The expected signals for the 2-Amino-2-methylbutan-1-ol cation are:

A triplet for the methyl protons of the ethyl group.

A quartet for the methylene protons of the ethyl group.

A singlet for the methyl group at the C2 position.

A singlet or two doublets for the diastereotopic methylene protons of the -CH₂OH group.

Broad signals for the -OH and -NH₃⁺ protons, which may exchange with the solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the five carbon atoms in the 2-Amino-2-methylbutan-1-ol cation, as well as a signal for the carboxylate carbons of the oxalate anion, which is expected to appear in the downfield region (around 160-170 ppm).

The following table presents the anticipated ¹H and ¹³C NMR chemical shifts for the 2-Amino-2-methylbutan-1-ol cation.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -CH₂CH₃ | ~0.9 (triplet) | ~8-12 |

| -CH₂CH₃ | ~1.5 (quartet) | ~30-35 |

| -C(CH₃)- | ~1.2 (singlet) | ~20-25 |

| -CH₂OH | ~3.5 (singlet or AB quartet) | ~65-70 |

| -C(NH₃⁺)- | - | ~55-60 |

| Oxalate -COO⁻ | - | ~160-170 |

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the ethyl group's methyl and methylene protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be used to unambiguously assign the proton and carbon signals and to confirm the connectivity of the entire molecular structure.

In solution, the 2-Amino-2-methylbutan-1-ol cation is not static and can undergo conformational changes. Rotation around the C-C and C-O single bonds can lead to different spatial arrangements of the atoms.

Variable-temperature NMR studies can provide insights into these conformational dynamics. At lower temperatures, the rate of conformational exchange may slow down sufficiently to allow for the observation of distinct signals for different conformers. As the temperature is increased, these signals may broaden and coalesce as the exchange rate increases.

Furthermore, the protons of the hydroxyl (-OH) and ammonium (-NH₃⁺) groups can undergo chemical exchange with each other and with protons from the solvent. The rate of this exchange is often pH and temperature-dependent and can be studied by observing the shape and chemical shift of these signals in the ¹H NMR spectrum. These studies can provide valuable information on the acidity of these protons and the dynamics of proton transfer in solution.

Solid-State NMR for Probing Local Environments and Dynamics

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the atomic-level structure of crystalline and amorphous materials. For this compound, ssNMR can provide detailed insights into the local chemical environments, intermolecular interactions, and molecular dynamics within the crystal lattice. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and overcome the spectral broadening effects seen in solid samples.

In the solid state, the ionic interaction between the protonated aminium group (R-NH₃⁺) of the cation and the carboxylate groups of the oxalate dianion (C₂O₄²⁻) creates a specific hydrogen-bonding network. These interactions, along with crystal packing effects, result in distinct chemical shifts for non-equivalent carbon and proton nuclei.

¹³C ssNMR would be expected to resolve separate signals for each of the five carbon atoms in the 2-Amino-2-methylbutan-1-ol cation and the single, symmetry-equivalent carbon of the oxalate anion. The chemical shifts are sensitive to the local electronic environment. For instance, the carbon atom bonded to the aminium group (C2) and the hydroxymethyl group (C1) would exhibit significant downfield shifts due to the deshielding effects of the heteroatoms. Similarly, the carboxylate carbon of the oxalate anion would appear at a characteristic downfield position.

¹H ssNMR is particularly useful for studying proton environments and dynamics. nih.gov The protons of the aminium (-NH₃⁺), hydroxyl (-OH), and methyl/methylene groups would have distinct chemical shifts. The presence of strong hydrogen bonds involving the NH₃⁺ and OH protons would lead to broader lines and significant downfield shifts compared to their solution-state counterparts. Variable temperature ssNMR experiments could further elucidate the dynamics of the methyl groups and potential phase transitions in the crystal. acs.orgnih.govresearchgate.net

| Nucleus | Assignment | Expected Chemical Shift Range (δ/ppm) | Influencing Factors |

|---|---|---|---|

| ¹³C | Oxalate (-COO⁻) | 160 - 170 | Coordination with cation, hydrogen bonding |

| ¹³C | C1 (-CH₂OH) | 65 - 75 | Hydrogen bonding at OH group |

| ¹³C | C2 (-C(NH₃⁺)-) | 55 - 65 | Protonation state, ionic interactions |

| ¹³C | C3 (-CH₂) | 30 - 40 | Crystal packing, conformation |

| ¹³C | C4 (-CH₃) | 8 - 15 | Crystal packing, conformation |

| ¹³C | C2-Methyl (-CH₃) | 20 - 30 | Steric environment |

| ¹H | -NH₃⁺ | 7.0 - 9.0 | Strength of hydrogen bonds to oxalate |

| ¹H | -OH | 4.0 - 6.0 | Strength of hydrogen bonds |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For an ionic compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are most appropriate, as they can transfer the intact cation into the gas phase for analysis.

In positive-ion ESI-MS, the species primarily observed would be the protonated form of the amino alcohol, [C₅H₁₃NO + H]⁺, with an m/z of 104.12. The oxalate anion would be observed in negative-ion mode. Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) is used to fragment the precursor ion (m/z 104.12) to elucidate its structure.

The fragmentation of protonated amino alcohols typically follows well-established pathways, primarily involving the neutral loss of small molecules such as water (H₂O) and ammonia (NH₃). nih.gov

Loss of Water: The most facile fragmentation is often the elimination of a water molecule from the protonated parent ion, leading to a prominent fragment ion at m/z 86.11 ([C₅H₁₂N]⁺).

Loss of Ammonia: A subsequent or alternative fragmentation pathway is the loss of ammonia, which would produce a fragment at m/z 87.11 ([C₅H₁₁O]⁺).

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the heteroatoms is also common. Cleavage between C1 and C2 would result in the loss of a hydroxymethyl radical (•CH₂OH), although this is less common for the protonated ion. A more likely alpha-cleavage is the loss of an ethyl group from the quaternary carbon (C2), leading to a fragment ion.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (monoisotopic) |

|---|---|---|---|

| 104.12 | [M+H - H₂O]⁺ | H₂O | 86.11 |

| 104.12 | [M+H - NH₃]⁺ | NH₃ | 87.11 |

| 86.11 | [M+H - H₂O - C₂H₄]⁺ | C₂H₄ (ethylene) | 58.07 |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an ion. This is crucial for confirming the identity of the parent compound and its fragments, distinguishing it from other isobaric species.

For the protonated 2-Amino-2-methylbutan-1-ol cation, the elemental composition is C₅H₁₄NO⁺. Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula.

| Ion | Elemental Formula | Theoretical Exact Mass (Da) | Typical Mass Accuracy (ppm) |

|---|---|---|---|

| [M+H]⁺ | C₅H₁₄NO⁺ | 104.10754 | < 5 ppm |

| [M+H - H₂O]⁺ | C₅H₁₂N⁺ | 86.09697 | < 5 ppm |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

This compound is composed of saturated aliphatic components. The amino alcohol and the oxalate anion lack extensive chromophores (e.g., aromatic rings or conjugated double bonds). Therefore, the compound is not expected to absorb light strongly in the near-UV or visible range (200-800 nm).

The electronic transitions that do occur are typically of high energy and fall in the far-UV region (<200 nm). The primary transitions are:

n → σ *: This transition involves exciting a non-bonding electron from the nitrogen or oxygen atoms into an anti-bonding sigma orbital. These are high-energy transitions and typically occur below 200 nm for aliphatic amines and alcohols.

n → π : The oxalate anion contains non-bonding electrons on its oxygen atoms and π systems in its carboxylate groups. This allows for n → π transitions. While higher in energy than those in conjugated systems, they may result in a very weak absorption band at the edge of the conventional UV range (~200-220 nm).

Due to the lack of significant absorption, this compound is not expected to be fluorescent, as fluorescence typically requires efficient absorption of light by a fluorophore.

Although the absorption is weak, the position of the n → π* transition of the oxalate moiety can be influenced by the solvent environment. researchgate.netchemijournal.com The interaction between the solute and solvent molecules can stabilize the ground and excited states differently, leading to shifts in the absorption maximum (λ_max_). chemijournal.comjcbsc.org

Hypsochromic Shift (Blue Shift): In polar, protic solvents (e.g., water, ethanol), hydrogen bonding can occur between the solvent protons and the non-bonding electrons on the oxalate's oxygen atoms. This stabilizes the ground state more than the excited state, increasing the energy gap for the n → π* transition. jcbsc.orgbau.edu.lb The result is a shift of the absorption maximum to a shorter wavelength (a blue shift).

Bathochromic Shift (Red Shift): In non-polar solvents (e.g., hexane), such hydrogen bonding is absent. The excited state may be slightly stabilized by dispersion forces, potentially leading to a shift to a longer wavelength (a red shift) compared to the gas phase, although this effect is generally minor for such transitions.

The magnitude of these solvatochromic shifts can provide information about the nature of the electronic transition and the solute-solvent interactions.

| Solvent Type | Example Solvents | Dominant Interaction | Effect on n → π* Transition | Expected Shift |

|---|---|---|---|---|

| Non-polar Aprotic | Hexane, Cyclohexane | Van der Waals forces | Minimal stabilization of ground/excited state | Baseline (Reference) |

| Polar Aprotic | Acetone, DMSO | Dipole-dipole interactions | Moderate ground state stabilization | Slight Hypsochromic (Blue) |

| Polar Protic | Ethanol, Water | Hydrogen bonding | Strong ground state stabilization | Significant Hypsochromic (Blue) |

Due to a lack of specific scientific literature on the computational and theoretical properties of this compound, a detailed article with extensive data tables on this compound cannot be provided at this time. In-depth computational studies, including quantum chemical calculations and advanced topological analyses, appear to be limited or not publicly available for this specific oxalate salt.

General theoretical principles can be applied to hypothesize the characteristics of this compound. For instance, Density Functional Theory (DFT) and ab initio methods would be standard approaches to investigate its molecular structure and properties. Such studies would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Conformational Analysis: Exploring different spatial orientations of the molecule to find the lowest energy conformers.

Electronic Structure Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Investigating charge transfer and orbital interactions within the molecule.

Quantum Theory of Atoms in Molecules (QTAIM): Characterizing the nature of chemical bonds and non-covalent interactions.

Without specific research data, any presented values for bond lengths, angles, orbital energies, or charge distributions would be purely speculative. The generation of a scientifically accurate and authoritative article as requested requires access to peer-reviewed research that has explicitly performed these computational analyses on this compound.

Computational and Theoretical Studies on 2 Amino 2 Methylbutan 1 Ol Oxalate

Advanced Topological Analysis of Electron Density

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Plot Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This method is based on the electron density (ρ) and its first derivative. Regions of low electron density with a low reduced density gradient are indicative of non-covalent interactions.

NCI plot analysis provides a graphical representation of these interactions, where isosurfaces are colored to distinguish between different types of interactions:

Hydrogen bonds: Typically appear as strong, attractive interactions, often represented by blue-colored isosurfaces.

Van der Waals interactions: Weaker than hydrogen bonds, these are represented by green-colored isosurfaces.

Steric repulsion: These non-bonding clashes are characterized by red-colored isosurfaces.

In the context of 2-Amino-2-methylbutan-1-OL (B1277418) oxalate (B1200264), an RDG and NCI plot analysis would be instrumental in characterizing the intricate network of non-covalent interactions that govern its crystal packing and intermolecular associations in solution. The primary interactions expected to be visualized are the strong hydrogen bonds between the protonated amine group (-NH3+) and the hydroxyl group (-OH) of the 2-Amino-2-methylbutan-1-ol cation and the carboxylate groups of the oxalate anion. Additionally, weaker van der Waals interactions between the alkyl portions of the cation would also be evident. The analysis could reveal the spatial arrangement and relative strengths of these interactions, which are crucial for understanding the compound's solid-state architecture. cdnsciencepub.comnih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods that provide a detailed picture of the electron localization in a molecule, offering insights into the nature of chemical bonds and lone pairs. wikipedia.orgjussieu.frcanterbury.ac.uk

Electron Localization Function (ELF): ELF analysis partitions the molecular space into regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. wikipedia.orgjussieu.fryoutube.com

For 2-Amino-2-methylbutan-1-OL oxalate, an ELF analysis would be expected to show:

High ELF values for the C-C, C-N, C-O, C-H, N-H, and O-H covalent bonds within the 2-Amino-2-methylbutan-1-ol cation.

Distinct regions of high localization corresponding to the lone pairs on the nitrogen and oxygen atoms.

In the oxalate anion, high ELF values would characterize the C-C single bond and the C=O double bonds, as well as the lone pairs on the oxygen atoms.

Localized Orbital Locator (LOL): Similar to ELF, the LOL provides a measure of electron localization. It is particularly useful for distinguishing between regions of shared-electron (covalent) and unshared-electron (lone pair) density.

A combined ELF and LOL analysis would provide a chemically intuitive representation of the bonding in this compound, confirming the covalent framework of the cation and anion and visualizing the distribution of valence electrons. wikipedia.orgjussieu.fr

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data for validation of the computed models and interpretation of the experimental spectra.

Simulated Vibrational Spectra for Comparison with Experimental Data

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. walisongo.ac.idresearchgate.netsurrey.ac.uk By comparing the simulated spectra with experimental data, a detailed assignment of the vibrational modes to specific functional groups and motions within the molecule can be achieved.

For this compound, the simulated vibrational spectrum would be expected to show characteristic bands for:

O-H stretching: From the hydroxyl group of the cation.

N-H stretching: From the protonated amine group of the cation.

C-H stretching: From the methyl and methylene (B1212753) groups.

C=O stretching: From the carboxylate groups of the oxalate anion.

C-O stretching: From the alcohol and carboxylate groups.

C-N stretching: From the amino alcohol backbone.

Bending vibrations: For O-H, N-H, and C-H groups.

Below is a hypothetical table of predicted characteristic vibrational frequencies for this compound based on typical ranges for the constituent functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -OH (alcohol) | O-H Stretch | 3200-3600 |

| -NH₃⁺ (ammonium) | N-H Stretch | 2800-3200 |

| -CH₃, -CH₂- | C-H Stretch | 2850-3000 |

| C=O (oxalate) | Asymmetric C=O Stretch | 1650-1750 |

| C=O (oxalate) | Symmetric C=O Stretch | 1300-1400 |

| -NH₃⁺ (ammonium) | N-H Bend | 1500-1650 |

| -OH (alcohol) | O-H Bend | 1330-1440 |

| C-O (alcohol) | C-O Stretch | 1050-1260 |

| C-N | C-N Stretch | 1000-1250 |

This table presents expected ranges and is for illustrative purposes. Actual computed values would be specific to the optimized geometry of the compound.

NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for a given molecule. scm.comresearchgate.netnih.gov

For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique nucleus in the 2-Amino-2-methylbutan-1-ol cation. These predictions can aid in the assignment of experimental NMR spectra and provide confidence in the determined structure.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for the 2-Amino-2-methylbutan-1-ol cation is presented below, based on typical values for similar structural motifs.

Predicted ¹H NMR Chemical Shifts

| Proton | Environment | Predicted Chemical Shift (δ, ppm) |

| -OH | Hydroxyl proton | Variable, depends on solvent and concentration |

| -NH₃⁺ | Ammonium (B1175870) protons | Variable, depends on solvent and concentration |

| -CH₂-OH | Methylene protons adjacent to -OH | 3.5 - 4.0 |

| -CH₂-CH₃ | Methylene protons of ethyl group | 1.5 - 2.0 |

| -CH₃ (on C2) | Methyl protons on quaternary carbon | 1.2 - 1.5 |

| -CH₃ (ethyl) | Methyl protons of ethyl group | 0.8 - 1.2 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | Carbon adjacent to -OH | 60 - 70 |

| C2 (-C(NH₃⁺)(CH₃)-) | Quaternary carbon bonded to -NH₃⁺ | 50 - 60 |

| C3 (-CH₂CH₃) | Methylene carbon of ethyl group | 25 - 35 |

| C4 (-CH₂CH₃) | Methyl carbon of ethyl group | 5 - 15 |

| C5 (-C(NH₃⁺)(CH₃)-) | Methyl carbon on C2 | 20 - 30 |

| Oxalate C=O | Carboxylate carbons | 160 - 170 |

These tables present expected ranges and are for illustrative purposes. Actual computed values would be specific to the optimized geometry and computational level of theory.

Molecular Dynamics Simulations

Investigation of Dynamic Behavior in Solution and Solid State

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the dynamic processes occurring over time.

For this compound, MD simulations could be employed to investigate its behavior in both the solution and solid states.

In Solution:

Solvation: MD simulations can model the interactions between the 2-Amino-2-methylbutan-1-ol cation and the oxalate anion with solvent molecules (e.g., water), revealing the structure of the solvation shells and the dynamics of solvent exchange.

Ion Pairing: The simulations can explore the formation and stability of ion pairs between the cation and anion in solution, providing insights into the extent of their association or dissociation.

Conformational Dynamics: The flexibility of the 2-Amino-2-methylbutan-1-ol cation can be studied, identifying the preferred conformations and the energy barriers for conformational changes in a solvent environment.

In the Solid State:

Vibrational Dynamics: MD simulations can be used to study the lattice vibrations (phonons) in the crystal of this compound, which can be related to its thermodynamic properties.

Phase Transitions: By simulating the system at different temperatures and pressures, MD can be used to investigate the possibility of solid-state phase transitions and the underlying molecular mechanisms.

Mechanical Properties: The response of the crystal to external stress can be simulated to predict mechanical properties such as elasticity and hardness.

Analysis of Intermolecular Interaction Strengths and Lifetimes

Theoretical Framework for Analysis

The strength of these interactions is commonly investigated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. nih.gov By optimizing the geometry of a molecular cluster or a periodic crystal structure, the electronic structure can be determined, from which various properties, including interaction energies, can be calculated.

Key analytical techniques applied to the DFT results include:

Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to characterize bond properties. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP provide quantitative measures of bond strength and nature. nih.govnih.gov Generally, for hydrogen bonds, a higher ρ(r) and a positive ∇²ρ(r) are characteristic of strong, closed-shell interactions (ionic character), while a negative Laplacian can indicate a degree of covalent character. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the charge transfer (delocalization) between occupied (donor) and unoccupied (acceptor) orbitals. wisc.eduresearchgate.net For a hydrogen bond, this typically involves the delocalization of electron density from a lone pair orbital of the hydrogen bond acceptor (e.g., an oxygen atom on the oxalate) to the antibonding σ* orbital of the donor N-H or O-H bond. The second-order perturbation energy (E⁽²⁾) associated with this donor-acceptor interaction provides a quantitative measure of the interaction's stabilization energy. aimspress.com A larger E⁽²⁾ value signifies a stronger interaction.

Illustrative Analysis of Interaction Strengths

Without specific computational data for this compound, we can present a hypothetical table of results based on findings for similar organic oxalate salts like nicotinamide-oxalic acid and L-alaninium oxalate. nih.govresearchgate.net Such a table would quantify the key hydrogen bonds responsible for the crystal's stability.

Table 1: Illustrative AIM and NBO Analysis of Key Intermolecular Interactions in this compound

Disclaimer: The following data are hypothetical and serve to illustrate the typical results from computational analysis of organic oxalate salts. They are not based on actual calculations for this compound.

| Interaction Type (Donor-H···Acceptor) | AIM Electron Density ρ(r) (a.u.) | AIM Laplacian ∇²ρ(r) (a.u.) | NBO Stabilization Energy E⁽²⁾ (kcal/mol) |

| N-H···O (Ammonium-Oxalate) | 0.035 | 0.130 | 15.5 |

| O-H···O (Hydroxyl-Oxalate) | 0.028 | 0.095 | 10.2 |

| C-H···O (Methyl-Oxalate) | 0.009 | 0.030 | 1.8 |

This illustrative data highlights that the strongest interactions are expected to be the N-H···O hydrogen bonds, given the formal charge interaction between the ammonium cation and the oxalate anion. nih.gov The O-H···O interactions would also be significant contributors to the lattice energy. The weaker C-H···O interactions, while individually less energetic, can collectively play a crucial role in determining the final three-dimensional packing arrangement.

Interaction Lifetimes

The concept of "lifetime" in the context of intermolecular bonds within a stable crystal lattice does not refer to a temporal duration in the way it might for dynamic systems in solution. Instead, it relates to the robustness and persistence of the interaction against thermal vibrations and other perturbations. The strength of an interaction is a direct proxy for its "lifetime" in the solid state.

Strong Interactions (High Stabilization Energy): Interactions with high stabilization energies, such as the primary N-H···O and O-H···O hydrogen bonds, are highly directional and resilient. They form the fundamental backbone of the supramolecular structure and would require significant energy to disrupt. researchgate.net Their "lifetimes" are effectively indefinite as long as the crystal remains in its solid phase.

Weak Interactions (Low Stabilization Energy): Weaker interactions are more susceptible to thermal motion. However, within a crystal, their collective contribution provides significant stability.

The stability of these interactions can be computationally probed by performing molecular dynamics (MD) simulations. By simulating the crystal at different temperatures, one can observe the resilience of the hydrogen bond network. The persistence of specific hydrogen bonds over the simulation time provides a measure of their stability and, in a sense, their lifetime under given conditions.

Stereochemical Investigations of 2 Amino 2 Methylbutan 1 Ol Oxalate

Chirality of the 2-Amino-2-methylbutan-1-OL (B1277418) Moiety

The molecular structure of 2-Amino-2-methylbutan-1-ol is fundamental to its stereochemical properties. The molecule possesses a single stereocenter, which gives rise to its chirality.

The central carbon atom, C2, is bonded to four different substituent groups:

An amino group (-NH₂)

A methyl group (-CH₃)

An ethyl group (-CH₂CH₃)

A hydroxymethyl group (-CH₂OH)

The presence of this asymmetric carbon atom means that 2-Amino-2-methylbutan-1-ol is a chiral molecule and can exist as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (R)-2-Amino-2-methylbutan-1-ol and (S)-2-Amino-2-methylbutan-1-ol. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.

| Property | Description |

| IUPAC Name | 2-amino-2-methylbutan-1-ol |

| Molecular Formula | C₅H₁₃NO |

| Chiral Center | The carbon atom at position 2 (C2) |

| Enantiomers | (R)-2-Amino-2-methylbutan-1-ol and (S)-2-Amino-2-methylbutan-1-ol |

| Key Functional Groups attached to Chiral Center | Amino (-NH₂), Methyl (-CH₃), Ethyl (-CH₂CH₃), Hydroxymethyl (-CH₂OH) |

Table 1: Chirality of 2-Amino-2-methylbutan-1-OL

Strategies for Chiral Resolution and Enantiomeric Separation via Oxalate (B1200264) Salt Formation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org One of the most common and effective methods for the resolution of racemic amines and amino alcohols is through the formation of diastereomeric salts. wikipedia.org This strategy involves reacting the racemic base with a chiral acid, known as a resolving agent.

The use of oxalic acid has been noted as particularly advantageous for the resolution of amino alcohols. google.com Although oxalic acid itself is not chiral, it can be used in conjunction with a chiral environment or, more commonly, one enantiomer of the amino alcohol can be selectively crystallized from a racemic mixture in the form of its oxalate salt. The process typically involves the following steps:

Salt Formation: The racemic 2-Amino-2-methylbutan-1-ol is treated with oxalic acid in a suitable solvent. This acid-base reaction forms the 2-Amino-2-methylbutan-1-OL oxalate salt.

Diastereomer Formation (with a chiral co-agent) or Preferential Crystallization: In diastereomeric salt formation, a chiral acid would be used. However, with an achiral acid like oxalic acid, separation relies on the different crystallization properties of the enantiomeric salts, a process known as preferential crystallization or crystallization-induced resolution. researchgate.net This often involves seeding a supersaturated solution of the racemic oxalate salt with a crystal of the desired enantiomer's oxalate salt.

Crystallization and Separation: Due to differences in solubility and crystal lattice energy, one of the diastereomeric salts (or one enantiomer's salt in preferential crystallization) will crystallize out of the solution first. wikipedia.org This solid phase can then be separated from the mother liquor by filtration.

Liberation of the Enantiomer: The separated salt is then treated with a base to neutralize the oxalic acid and liberate the free amino alcohol in its enantiomerically pure form. wikipedia.org

Impact of Oxalate Salt on Chiral Recognition and Crystallization Processes

The formation of the oxalate salt plays a crucial role in the success of the chiral resolution process. The choice of the acid is critical, as it directly influences the properties of the resulting salts.

Oxalic acid is particularly effective because it forms well-defined, crystalline salts with amino alcohols. google.com This high degree of crystallinity is essential for an efficient separation process. The interaction between the dicarboxylic oxalate anion and two molecules of the protonated amino alcohol can lead to a highly ordered, three-dimensional crystal lattice.

The impact of the oxalate salt on chiral recognition and crystallization can be summarized as follows:

Enhanced Crystallinity: Oxalate salts of amino alcohols are often more crystalline than the free amino alcohols themselves, which can be liquids or low-melting solids at room temperature. google.com This facilitates handling and separation.

Differential Solubility: In the context of diastereomeric resolution, the two diastereomeric salts formed will have different physical properties, including solubility. wikipedia.org This difference is exploited to selectively crystallize one diastereomer. In preferential crystallization, the enantiomeric oxalate salts may form a conglomerate (a mechanical mixture of crystals of the two enantiomers), allowing for the separation of one enantiomer if it crystallizes more readily under specific conditions.

Lattice Interactions: The specific hydrogen bonding and ionic interactions within the crystal lattice of the oxalate salt are critical for chiral discrimination. The way the chiral amino alcohol cations pack with the achiral oxalate anions can create a crystal structure that is energetically more favorable for one enantiomer, leading to its preferential crystallization. mdpi.com

| Factor | Impact of Oxalate Salt Formation |

| Physical State | Promotes the formation of solid, crystalline material from a potentially liquid racemate. google.com |

| Separation Efficiency | The distinct crystalline nature of the salts enhances the ease and effectiveness of separation by filtration. google.com |

| Chiral Discrimination | The structure of the salt's crystal lattice allows for differentiation between the (R) and (S) enantiomers, leading to selective crystallization. wikipedia.orgmdpi.com |

Table 2: Influence of Oxalate Salt on Chiral Resolution

Stereoselective Synthetic Applications Utilizing Chiral this compound Precursors

Once the racemic 2-Amino-2-methylbutan-1-ol has been resolved into its pure enantiomers via the oxalate salt method, these chiral molecules become valuable building blocks in stereoselective synthesis. Chiral amino alcohols are widely used as precursors, chiral auxiliaries, and ligands in asymmetric reactions.

The enantiomerically pure 2-Amino-2-methylbutan-1-ol can be employed in various synthetic applications:

Chiral Building Blocks: The pure (R) or (S) enantiomer can serve as a starting material for the synthesis of more complex chiral molecules, such as pharmaceuticals or natural products. The stereocenter from the amino alcohol is incorporated directly into the final product's structure.

Chiral Auxiliaries: The chiral amino alcohol can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary is removed, having fulfilled its role of inducing chirality. The synthesis of α-disubstituted β-homoprolines has been achieved using chiral N-tert-butanesulfinyl imines, which are derived from chiral amino alcohols, demonstrating the utility of such precursors in stereodivergent synthesis. nih.gov

Chiral Ligands: The amino alcohol can be modified to create chiral ligands for metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation or oxidation. These ligands coordinate to a metal center, creating a chiral environment that forces the reaction to proceed with high enantioselectivity. The synthesis of pinane-based 2-amino-1,3-diols is an example of the stereoselective construction of important structural motifs. beilstein-journals.org

The ability to obtain enantiomerically pure 2-Amino-2-methylbutan-1-ol through its oxalate salt provides chemists with a versatile tool for the construction of a wide range of chiral compounds for various applications in medicine and materials science. nih.gov

Advanced Applications and Functional Materials Derived from 2 Amino 2 Methylbutan 1 Ol Oxalate

Utility in Synthetic Organic Chemistry

The bifunctional nature of 2-Amino-2-methylbutan-1-OL (B1277418), with both an amino and a hydroxyl group, makes it a versatile building block in organic synthesis. The formation of its oxalate (B1200264) salt can be a strategic step in purification, handling, or in directing specific chemical transformations.

Role as a Key Intermediate in Multi-Step Synthesis

While specific multi-step syntheses detailing the use of 2-Amino-2-methylbutan-1-OL oxalate as a key intermediate are not extensively documented in mainstream literature, the principles of organic synthesis suggest its potential utility. The oxalate salt form can be advantageous for its crystalline nature, allowing for easier purification through recrystallization compared to the parent amino alcohol, which is a liquid.

In the broader context of synthetic chemistry, related amino alcohols serve as crucial intermediates in the production of specialty chemicals and surfactants. For instance, the amino and hydroxyl groups can be selectively protected and reacted in subsequent steps to build more complex molecular architectures. The oxalate salt can serve to protect the amine functionality via salt formation, allowing for selective reactions at the hydroxyl group.

A significant area where oxalate derivatives of alcohols have gained prominence is in the synthesis of unnatural α-amino acids. nih.govresearchgate.net These are non-proteinogenic amino acids that are vital for the development of new pharmaceuticals, peptidomimetics, and materials. nih.govnih.govresearchgate.netbioascent.com

Catalytic and Stoichiometric Applications

The direct catalytic or stoichiometric applications of this compound itself are not well-documented. However, the parent amino alcohol and related compounds are known to participate in various reactions. The amino group can act as a base or a nucleophile, while the hydroxyl group can engage in nucleophilic substitution or esterification reactions.

A notable application of alcohol oxalate esters is in photoredox catalysis. nih.govresearchgate.net In this context, an alcohol is converted to its oxalate ester, which can then participate in a single-electron transfer (SET) reaction with an excited-state photocatalyst. The resulting oxalate radical readily decarboxylates (loses two molecules of CO₂), generating a carbon-centered radical at the position of the original alcohol. This radical can then be used to form new carbon-carbon or carbon-heteroatom bonds. While this has been demonstrated for a variety of aliphatic alcohols, the specific use of this compound in such a reaction would be a novel extension of this methodology. nih.govresearchgate.net

The table below outlines a general scheme for the photoredox-mediated generation of a radical from an alcohol oxalate, a process in which this compound could potentially be employed.

| Step | Description | Reactants | Products |

| 1 | Formation of Oxalate Ester | 2-Amino-2-methylbutan-1-ol, Oxalyl chloride | 2-Amino-2-methylbutan-1-yl oxalate ester |

| 2 | Photoredox Catalysis | Oxalate ester, Photocatalyst, Light | Carbon-centered radical, CO₂, Reduced photocatalyst |

| 3 | Radical Trapping | Carbon-centered radical, Radical acceptor (e.g., imine) | New C-C or C-heteroatom bond |

Supramolecular Materials and Frameworks

The ability of this compound to participate in hydrogen bonding through its amine, hydroxyl, and oxalate groups makes it a candidate for the construction of supramolecular assemblies.

Development of Hydrogen-Bonded Organic Frameworks (HOFs) with Tailored Architectures

Hydrogen-bonded organic frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked by hydrogen bonds. rsc.orgrsc.org These materials are of interest for applications in gas storage, separation, and catalysis. The design of HOFs relies on the predictable formation of hydrogen-bonding motifs.

While there are no specific reports on HOFs constructed from this compound, the structural features of the molecule are conducive to such applications. The ammonium (B1175870) group of the cation and the carboxylate/carboxylic acid groups of the oxalate anion are excellent hydrogen bond donors and acceptors. This could lead to the formation of robust, self-assembled networks. For example, studies on other pyridinium (B92312) hydrogen oxalate salts have shown the formation of extensive hydrogen-bonding networks that define the crystal structure. nih.gov

The potential hydrogen bonding interactions in a hypothetical HOF based on this compound are detailed in the table below.

| Functional Group (on Cation/Anion) | Role in Hydrogen Bonding | Potential Hydrogen Bond Partner |

| Ammonium (-NH₃⁺) | Donor | Oxalate oxygen, Hydroxyl oxygen |

| Hydroxyl (-OH) | Donor/Acceptor | Oxalate oxygen, Ammonium hydrogen |

| Oxalate (-COO⁻/COOH) | Donor/Acceptor | Ammonium hydrogen, Hydroxyl hydrogen |

Investigation of Proton Conductive Properties in Solid-State Materials

Solid-state proton conductors are materials that can transport protons and are crucial for the development of fuel cells and other electrochemical devices. Materials with extensive hydrogen-bonding networks often exhibit proton conductivity. The proton can "hop" along the hydrogen-bonded chains.

Organic-organic salts, such as 2-amino-4-methyl-3-nitropyridinium hydrogen oxalate, have been investigated for their structural and physical properties, including the potential for phase transitions related to the hydrogen-bonding network. nih.gov Such materials can exhibit proton conductivity. Given that this compound also possesses a network of hydrogen bond donors and acceptors, it is a candidate for the design of new proton-conductive materials. The presence of both acidic (oxalic acid moiety) and basic (amino group) sites within the same crystal lattice could facilitate proton transfer.

Emerging Industrial Applications (excluding medical/pharmaceutical)

While specific industrial applications for this compound are not widely reported, the properties of the parent compound, 2-amino-2-methylbutan-1-ol, and related amino alcohols suggest potential areas of use.

The parent compound, 2-amino-2-methyl-1-propanol (B13486), is used in various industrial applications, including as a pigment dispersant in water-based paints, a corrosion inhibitor, and in the synthesis of other chemicals. nih.govatamanchemicals.com It is also used as a pH adjuster in cosmetics and as a CO₂ absorbent. atamanchemicals.com

Given these existing applications for a structurally similar molecule, it is conceivable that 2-Amino-2-methylbutan-1-OL and its oxalate salt could find use in similar areas:

Coatings and Resins: The ability of the amino alcohol to neutralize acid-functional resins is key to its use in waterborne coatings. The oxalate salt could potentially be used in formulations where a solid, less volatile amine source is preferred.

Corrosion Inhibition: Amino alcohols are known to act as corrosion inhibitors for metals. The oxalate salt could be investigated for this purpose, potentially offering a different solubility and reactivity profile.

CO₂ Capture: The amine functionality allows for the reversible capture of carbon dioxide. While liquid amines are typically used for this, solid amine-containing materials are being explored as an alternative.

The potential industrial applications are summarized in the table below, drawing parallels with the known uses of similar amino alcohols.

| Potential Application | Rationale |

| Pigment Dispersant | The amine group can help to stabilize pigment particles in a formulation. |

| pH Neutralizer/Buffer | The amino alcohol can neutralize acidic components in a formulation. |

| Corrosion Inhibitor | The molecule can adsorb onto metal surfaces, protecting them from corrosion. |

| Component in Synthesis | Can serve as a starting material for the production of other specialty chemicals. |

Precursors for Advanced Polymer and Material Synthesis

There is no information available in the search results to suggest that this compound is utilized as a precursor for advanced polymer and material synthesis.

Role in Non-Linear Optical (NLO) Materials

There is no information available in the search results that describes a role for this compound in the development or application of non-linear optical (NLO) materials. While amino acids and their derivatives are a subject of study in NLO research, no specific findings relate to this particular compound.

Future Perspectives and Interdisciplinary Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize molecular design and discovery. For 2-Amino-2-methylbutan-1-ol (B1277418) oxalate (B1200264), AI and machine learning (ML) offer powerful tools to navigate its vast potential chemical space and predict its properties, thereby accelerating research and development.

Future research can leverage AI to:

Predict Physicochemical Properties: Machine learning models, trained on large datasets of existing chemical compounds, can predict key properties of 2-Amino-2-methylbutan-1-ol oxalate and its derivatives. nih.gov These models can estimate solubility, melting point, thermal stability, and crystal structure, guiding experimental efforts toward the most promising applications.